molecular formula C6H9O7- B12665233 D-Glucopyranuronic acid, ion(1-) CAS No. 148-00-5

D-Glucopyranuronic acid, ion(1-)

Cat. No.: B12665233
CAS No.: 148-00-5
M. Wt: 193.13 g/mol
InChI Key: AEMOLEFTQBMNLQ-AQKNRBDQSA-M
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Description

D-Glucopyranuronic acid, ion(1-) is a carbohydrate acid anion that is the conjugate base of D-glucopyranuronic acid. It is a derivative of glucose where the C6 carbon is oxidized to a carboxylic acid. This compound is a key component in various biological and chemical processes, particularly in the formation of glycosaminoglycans such as hyaluronic acid and chondroitin sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glucopyranuronic acid can be synthesized through the oxidation of D-glucose. The oxidation process typically involves the use of strong oxidizing agents such as nitric acid or bromine water under controlled conditions to ensure the selective oxidation of the primary alcohol group to a carboxylic acid .

Industrial Production Methods

In industrial settings, D-Glucopyranuronic acid is often produced through biocatalysis. This method involves the use of specific enzymes that catalyze the oxidation of D-glucose to D-glucuronic acid. The biocatalytic process is preferred due to its high efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

D-Glucopyranuronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Glucopyranuronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucopyranuronic acid involves its interaction with specific enzymes and receptors. For example, it is a substrate for hyaluronate lyase, which breaks down hyaluronic acid. The carboxyl group of D-glucuronic acid forms hydrogen bonds and ionic interactions with the active sites of enzymes, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    D-Glucose: The parent compound from which D-glucuronic acid is derived.

    D-Glucaric acid: The fully oxidized form of D-glucuronic acid.

    N-Acetyl-D-glucosamine: Another component of glycosaminoglycans.

Uniqueness

D-Glucopyranuronic acid is unique due to its role as an intermediate in the biosynthesis of glycosaminoglycans. Its ability to undergo various chemical modifications makes it a versatile compound in both biological and industrial applications .

Properties

CAS No.

148-00-5

Molecular Formula

C6H9O7-

Molecular Weight

193.13 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/p-1/t1-,2-,3+,4-,6?/m0/s1

InChI Key

AEMOLEFTQBMNLQ-AQKNRBDQSA-M

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)[O-])O)O

Origin of Product

United States

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